2-Methylpyrido[3,4-b]pyrazine
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Overview
Description
2-Methylpyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the Hinsberg reaction, which involves the reaction of 3,4-diaminopyridine with pyruvic acid or ethyl pyruvate. The reaction is carried out in anhydrous methanol and chloroform as solvents, promoting regioselective reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrazine oxides, while reduction can produce dihydropyridopyrazines.
Scientific Research Applications
2-Methylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions or biological macromolecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine: Another member of the pyridopyrazine family with different substitution patterns.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Quinoxaline: A related heterocyclic compound with a benzene ring fused to a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
51208-84-5 |
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Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3 |
InChI Key |
DJFZOUYWPTXXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=NC=CC2=N1 |
Origin of Product |
United States |
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